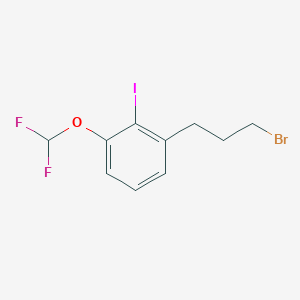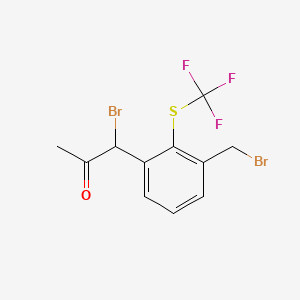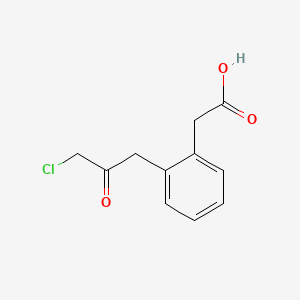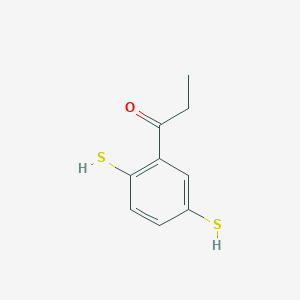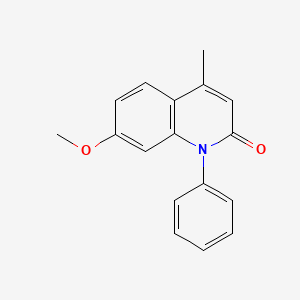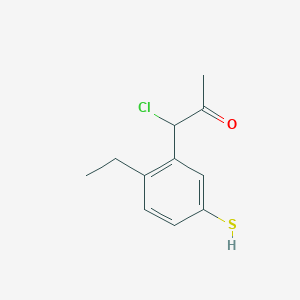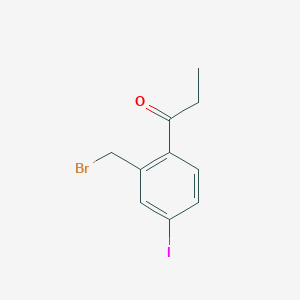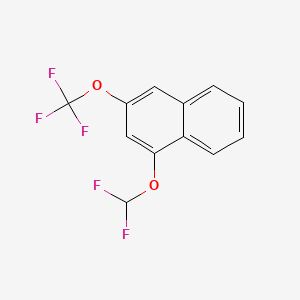
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with difluoromethoxy and trifluoromethoxy groups
Méthodes De Préparation
One common method involves the use of radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with appropriate reagents to introduce the desired functional groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different hydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
- 1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene
- 1-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene
- 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene These compounds share similar structural features but differ in the position of the difluoromethoxy and trifluoromethoxy groups on the naphthalene ring. The unique positioning of these groups in this compound can result in distinct chemical properties and reactivity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C12H7F5O2 |
|---|---|
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-10-6-8(19-12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |
Clé InChI |
GJOHFOIVDFQKKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


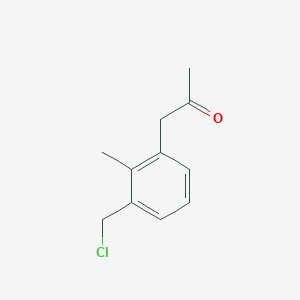

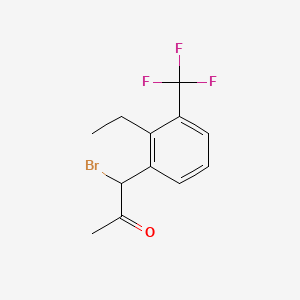
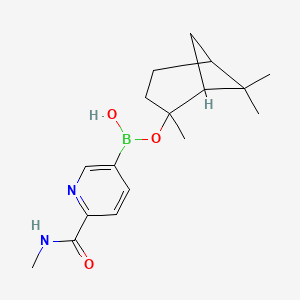
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)

